N-(4-(diisopropylamino)but-2-yn-1-yl)-1-(3-fluorophenyl)methanesulfonamide N-(4-(diisopropylamino)but-2-yn-1-yl)-1-(3-fluorophenyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1396564-46-7
VCID: VC4291508
InChI: InChI=1S/C17H25FN2O2S/c1-14(2)20(15(3)4)11-6-5-10-19-23(21,22)13-16-8-7-9-17(18)12-16/h7-9,12,14-15,19H,10-11,13H2,1-4H3
SMILES: CC(C)N(CC#CCNS(=O)(=O)CC1=CC(=CC=C1)F)C(C)C
Molecular Formula: C17H25FN2O2S
Molecular Weight: 340.46

N-(4-(diisopropylamino)but-2-yn-1-yl)-1-(3-fluorophenyl)methanesulfonamide

CAS No.: 1396564-46-7

Cat. No.: VC4291508

Molecular Formula: C17H25FN2O2S

Molecular Weight: 340.46

* For research use only. Not for human or veterinary use.

N-(4-(diisopropylamino)but-2-yn-1-yl)-1-(3-fluorophenyl)methanesulfonamide - 1396564-46-7

Specification

CAS No. 1396564-46-7
Molecular Formula C17H25FN2O2S
Molecular Weight 340.46
IUPAC Name N-[4-[di(propan-2-yl)amino]but-2-ynyl]-1-(3-fluorophenyl)methanesulfonamide
Standard InChI InChI=1S/C17H25FN2O2S/c1-14(2)20(15(3)4)11-6-5-10-19-23(21,22)13-16-8-7-9-17(18)12-16/h7-9,12,14-15,19H,10-11,13H2,1-4H3
Standard InChI Key BYORFGXVDPMKFO-UHFFFAOYSA-N
SMILES CC(C)N(CC#CCNS(=O)(=O)CC1=CC(=CC=C1)F)C(C)C

Introduction

Synthesis Pathways

The synthesis of this compound would likely involve:

  • Formation of the butynyl intermediate:

    • Reacting a diisopropylamine derivative with a propargyl halide to introduce the butynyl group.

  • Attachment of the fluorophenyl group:

    • Using nucleophilic substitution or coupling reactions (e.g., Suzuki coupling) to attach the 3-fluorophenyl moiety.

  • Introduction of the sulfonamide group:

    • Reacting methanesulfonyl chloride with an amine precursor under basic conditions.

Pharmaceutical Relevance

Sulfonamide derivatives are widely studied for their biological activities, including:

  • Antimicrobial activity: Sulfonamides are known to inhibit bacterial enzymes like dihydropteroate synthase.

  • Anti-inflammatory properties: Fluorinated sulfonamides may interact with enzymes like cyclooxygenase (COX).

  • CNS Activity: The diisopropylamino group suggests potential for crossing the blood-brain barrier, making it relevant for neurological applications.

Research Applications

The compound's unique structure makes it a candidate for:

  • Molecular docking studies: To evaluate binding affinity to biological targets.

  • Structure-activity relationship (SAR) studies: To optimize pharmacological properties.

Analytical Characterization

To confirm the structure and purity, standard analytical techniques would be used:

TechniquePurpose
NMR SpectroscopyTo identify functional groups and confirm molecular structure.
Mass SpectrometryTo determine molecular weight and fragmentation patterns.
IR SpectroscopyTo detect characteristic bonds (e.g., C≡C stretch, S=O vibrations).
X-ray CrystallographyTo determine the 3D structure if crystals are available.

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